![molecular formula C17H29NO B5107401 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide](/img/structure/B5107401.png)
3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide
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Overview
Description
3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of amantadine, a drug that is used to treat Parkinson's disease and influenza. The compound has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor. The compound has been found to bind to the receptor and alter its activity, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of ion channels, and the regulation of immune responses. It has also been found to have neuroprotective effects, potentially making it a valuable tool for studying neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is its unique properties, which make it a valuable tool for studying various biological processes. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide. One area of interest is the development of new drugs based on the compound, which could have applications in the treatment of various diseases. Another area of interest is the further study of the compound's mechanism of action, which could lead to a better understanding of the underlying biology of various biological processes. Additionally, the compound could be studied in the context of various disease models, potentially leading to new insights into the pathogenesis of various diseases.
Synthesis Methods
The synthesis of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide involves the reaction of amantadine with propylamine and tert-butyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and virology. It has been found to have a wide range of effects on biological systems, including the modulation of ion channels, the inhibition of viral replication, and the regulation of immune responses.
properties
IUPAC Name |
3,5,7-trimethyl-N-propyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5-12H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJCZMGRGBONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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